molecular formula C13H8N4O3S B5704434 N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No. B5704434
M. Wt: 300.29 g/mol
InChI Key: MBJXONHVGQZRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide, also known as NBD-Cl, is a fluorescent probe commonly used in biochemical and physiological research. It is a small molecule that can easily penetrate cell membranes and bind to various biomolecules, making it a valuable tool for studying cellular processes.

Mechanism of Action

N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide works by binding to biomolecules and undergoing a conformational change that results in fluorescence. The intensity of fluorescence can be used to measure the concentration and localization of the labeled biomolecule.
Biochemical and Physiological Effects
N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide has been shown to have minimal effects on the biochemical and physiological properties of the biomolecules it labels. It does not significantly alter protein structure or function, and does not interfere with enzymatic activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide is its versatility in labeling a wide range of biomolecules. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, there are some limitations to its use, including its potential for photobleaching and its sensitivity to environmental factors such as pH and temperature.

Future Directions

There are several potential future directions for the use of N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide in scientific research. One area of interest is the development of new methods for labeling and detecting biomolecules using N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide. Another potential direction is the use of N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide in live cell imaging to study cellular processes in real time. Additionally, there is potential for the development of new fluorescent probes based on the structure of N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide that may have improved properties for specific applications.

Synthesis Methods

N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 3-nitroaniline with thionyl chloride, followed by reaction with 1,2,3-benzothiadiazole-5-carboxylic acid. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide is widely used in scientific research as a fluorescent probe for labeling and detecting various biomolecules, including proteins, lipids, and nucleic acids. It has been used to study protein-protein interactions, protein folding, and lipid metabolism, among other cellular processes.

properties

IUPAC Name

N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S/c18-13(8-4-5-12-11(6-8)15-16-21-12)14-9-2-1-3-10(7-9)17(19)20/h1-7H,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJXONHVGQZRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-nitrophenyl)-1,2,3-benzothiadiazole-5-carboxamide

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